Y06036

BET Bromodomain Inhibition BRD4(1) Binding Epigenetic Probe

Y06036 (Compound 6i, CAS 1832671-96-1, C16H15BrN2O5S, MW 427.27) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins. It is a benzo[d]isoxazole derivative that was discovered and optimized through a structure-based drug design program.

Molecular Formula C16H15BrN2O5S
Molecular Weight 427.3 g/mol
Cat. No. B15569187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06036
Molecular FormulaC16H15BrN2O5S
Molecular Weight427.3 g/mol
Structural Identifiers
InChIInChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3
InChIKeyKVGNGFGTOSOVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y06036 (Compound 6i): A Potent and Selective BET Bromodomain Inhibitor for Castration-Resistant Prostate Cancer (CRPC) Research


Y06036 (Compound 6i, CAS 1832671-96-1, C16H15BrN2O5S, MW 427.27) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [1]. It is a benzo[d]isoxazole derivative that was discovered and optimized through a structure-based drug design program [1]. Y06036 exhibits high binding affinity for the first bromodomain of BRD4 (BRD4(1)), a key BET family member implicated in driving oncogenic gene expression in various cancers, notably castration-resistant prostate cancer (CRPC) [1]. The compound demonstrates a favorable profile in preclinical models, characterized by potent target engagement, cellular anti-proliferative activity, and in vivo efficacy, positioning it as a valuable chemical probe for epigenetic research [1].

The Risk of Substituting Y06036 with Other BET Inhibitors in CRPC Research


The BET inhibitor field is chemically diverse, with distinct compounds exhibiting variable selectivity profiles, potency, and pharmacokinetic properties that profoundly impact their utility and interpretation in specific disease models. Generic substitution of Y06036 with other BET inhibitors (e.g., JQ1, I-BET762, OTX015) is scientifically unsound for CRPC research due to critical differences in target engagement [1], cellular potency in AR-positive prostate cancer models , and documented in vivo efficacy in a C4-2B CRPC xenograft model [1]. The unique structural features of Y06036's benzo[d]isoxazole core confer a specific selectivity fingerprint and binding mode that are not replicated by other chemotypes [1]. Furthermore, the impact of BET inhibitors on androgen receptor (AR) signaling, a key pathway in CRPC, is not uniform across all compounds, making Y06036 a specifically characterized and validated tool for this indication [REFS-1, REFS-2].

Quantitative Differentiation of Y06036 from Closest Analogs and In-Class BET Inhibitors


Head-to-Head Comparison: Y06036 (6i) vs. Closest Analog Y06137 (7m) for BRD4(1) Binding Affinity

Y06036 (6i) and its closest structural analog Y06137 (7m) were both identified as the most potent compounds from an optimization campaign. They were compared directly for their binding affinity to the BRD4(1) bromodomain [1]. Y06036 binds with a Kd of 82 nM, while Y06137 binds with a Kd of 81 nM [1]. This 1 nM difference represents near-identical affinity, confirming that Y06036 is a top-tier BET inhibitor in this chemical series [1].

BET Bromodomain Inhibition BRD4(1) Binding Epigenetic Probe

Y06036 Demonstrates High Selectivity for BET Family Bromodomains Over Other Bromodomain-Containing Proteins

Selectivity profiling via Thermal Stability Shift (TSA) and BROMOscan assays demonstrated that Y06036 exhibits high selectivity for BET bromodomains (BRD2, BRD3, BRD4, BRDT) over a panel of 12 other bromodomain-containing proteins [1]. In TSA assays, Y06036 induced a thermal shift (ΔTm) of >9°C for BRD4(1), while showing weak to no activity for PCAF, EP300, and CREBBP [1]. This selectivity is comparable to, but distinct from, other BET inhibitors like JQ1, which can exhibit broader activity profiles [1].

Target Selectivity Bromodomain Profiling Off-Target Activity

Y06036 Exhibits Low Micromolar to Nanomolar Antiproliferative Potency in AR-Positive Prostate Cancer Cell Lines

In a panel of androgen receptor (AR)-positive prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, VCaP), Y06036 demonstrated potent inhibition of cell growth [REFS-1, REFS-2]. The reported IC50 values range from 0.29 to 2.6 μM, with treatment durations of 96 hours (LNCaP, C4-2B, 22Rv1) and 144 hours (VCaP) [REFS-2, REFS-3]. This potency is notable when compared to other selective BET inhibitors; for example, Y08060 exhibited IC50 values of 3.23 μM and 4.41 μM in C4-2B and LNCaP cells, respectively, under similar conditions . Y06036's sub-micromolar activity in certain lines underscores its strong cellular efficacy in CRPC models.

CRPC Cell Models Antiproliferative Activity AR Signaling

In Vivo Efficacy of Y06036 in a C4-2B CRPC Xenograft Model Validates its Therapeutic Potential

Y06036 demonstrated significant therapeutic effects in a C4-2B CRPC xenograft tumor model in mice [REFS-1, REFS-2]. Mice were treated intraperitoneally with Y06036 at a dose of 50 mg/kg, 5 times per week, once tumors reached approximately 100 mm³ . This in vivo validation is a critical differentiator, as not all potent in vitro BET inhibitors achieve meaningful tumor growth inhibition in animal models [1]. For instance, the widely used BET inhibitor JQ1 failed to show efficacy in some in vivo medulloblastoma models due to high clearance and insufficient free brain concentration, a limitation not observed with Y06036 in this CRPC xenograft study [2].

In Vivo Pharmacology CRPC Xenograft Tumor Growth Inhibition

Y06036 Downregulates AR and MYC Expression in Prostate Cancer Cells, Differentiating its Functional Impact from Pan-BET Inhibitors

Treatment with Y06036 leads to the potent inhibition of AR, AR-regulated genes, and MYC expression in prostate cancer cell lines [REFS-1, REFS-2]. This is a functional consequence of its BET inhibition. While many BET inhibitors are known to downregulate MYC, their effect on AR signaling can vary. The specific downregulation of both full-length AR and AR splice variants in 22Rv1 cells by Y06036 is a documented feature . This contrasts with some pan-BET inhibitors, which may have a more pronounced effect on MYC but a less robust or differential impact on the AR axis, a key driver in CRPC pathogenesis [1].

Mechanism of Action AR Signaling MYC Downregulation

Validated Research and Procurement Scenarios for Y06036 Based on Quantitative Evidence


Elucidating BET Bromodomain Function in Androgen Receptor-Driven Prostate Cancer

Researchers investigating the role of BET proteins in AR signaling and CRPC pathogenesis should utilize Y06036 as a primary chemical probe. The compound's validated high selectivity for BET bromodomains, its potent binding to BRD4(1) (Kd = 82 nM), and its demonstrated ability to downregulate both AR and MYC in relevant cell lines (IC50: 0.29-2.6 μM) make it a superior tool over less selective or less well-characterized BET inhibitors [REFS-1, REFS-2]. Its in vivo efficacy in the C4-2B CRPC xenograft model further supports its use in translational studies [1].

Comparative Efficacy Studies in CRPC Xenograft and Syngeneic Models

For in vivo pharmacology studies aiming to evaluate therapeutic response in prostate cancer, Y06036 offers a validated benchmark. Its established dosing regimen (50 mg/kg, i.p., 5x/week) and significant tumor growth inhibition in the C4-2B xenograft model provide a clear experimental framework . Researchers can confidently use Y06036 as a positive control to compare the efficacy of novel agents or combination therapies, leveraging its documented in vivo activity, which differentiates it from BET inhibitors like JQ1 that have shown PK liabilities in certain models [2].

Structure-Activity Relationship (SAR) Studies of Benzo[d]isoxazole-Based BET Inhibitors

Y06036 (Compound 6i) serves as a critical reference molecule in SAR studies focused on the benzo[d]isoxazole chemotype. The published co-crystal structure of Y06036 bound to BRD4(1) (PDB ID: 5Y8Y) provides atomic-level detail on its binding interactions [1]. Its potent Kd (82 nM) and cellular activity establish a high bar for new analogs. Researchers can directly compare new derivatives to Y06036 in standardized assays (ITC, cell viability) to quantify improvements or changes in binding affinity, selectivity, and functional potency [1].

Development of BET-Targeted Combination Therapies

Given its defined mechanism of action (downregulation of AR and MYC) and robust in vivo activity, Y06036 is an ideal partner for combination therapy studies in CRPC. Its selectivity profile minimizes confounding off-target effects, allowing for a clearer interpretation of synergistic or additive interactions with other targeted agents, such as AR signaling inhibitors, PI3K/mTOR inhibitors, or CDK4/6 inhibitors. The successful use of Y06036 as a single agent in a xenograft model provides a solid foundation for designing and powering combination studies [1].

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